Chronotropic Activity vs. 2-Chloroadenosine
In anesthetized cats and dogs, 2-(n-propylthio)adenosine demonstrates a unique functional profile by maintaining hypotensive activity while producing a positive chronotropic effect (increased heart rate). This contrasts directly with 2-chloroadenosine, which is a known negative chronotropic agent [1].
Functional divergence supports selection for studies requiring avoidance of bradycardia.
In vivo model context; chronotropic response unaffected by atropine for alkylthioadenosines.
| Evidence Dimension | Chronotropic Effect (Heart Rate) |
|---|---|
| Target Compound Data | Increased heart rate (positive chronotropy) |
| Comparator Or Baseline | 2-Chloroadenosine: Decreased heart rate (negative chronotropy) |
| Quantified Difference | Opposite directional effect on heart rate; the negative chronotropic effect of 2-chloroadenosine was reduced (but not abolished) by atropine, while the actions of the alkylthioadenosines were unaffected [1]. |
| Conditions | Anesthetized cat and dog models in vivo |
Why This Matters
This functional divergence is critical for experimental designs where avoiding bradycardia (negative chronotropy) is essential, making 2-(n-propylthio)adenosine the preferred choice over halogenated adenosine analogs.
- [1] Angus, J. A., Cobbin, L. B., Einstein, R., & Maguire, M. H. (1972). Separation of vasodilator and negative chronotropic actions in analogues of adenosine. European Journal of Pharmacology, 19(2), 246-251. View Source
